An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Nitrophenyl Carbonate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Activated Carbonates
In the landscape of modern organic synthesis and medicinal chemistry, activated carbonates are indispensable tools. Their utility stems from a finely tuned reactivity, allowing for the efficient and clean introduction of carbonyl functionalities under controlled conditions. Methyl 4-nitrophenyl carbonate (CAS No. 17175-16-5) stands out as a strategic reagent in this class. Its structure, featuring a methoxycarbonyl group attached to the potent 4-nitrophenoxide leaving group, makes it an excellent electrophile for methoxycarbonylation reactions.
The significance of the 4-nitrophenyl moiety cannot be overstated. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonate's carbonyl carbon. Furthermore, 4-nitrophenol is a weak acid (pKa ≈ 7.15), rendering its conjugate base, the 4-nitrophenoxide anion, a superb leaving group.[1] This inherent reactivity allows reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in complex molecules—a critical requirement in multistep pharmaceutical synthesis.[1] The release of the yellow-colored 4-nitrophenoxide ion during a reaction also provides a convenient method for real-time visual or spectrophotometric monitoring of reaction progress.[1]
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Methyl 4-nitrophenyl carbonate, offering field-proven insights and detailed protocols for laboratory professionals.
PART 1: Synthesis of Methyl 4-Nitrophenyl Carbonate
The most direct and common synthesis of Methyl 4-nitrophenyl carbonate involves the acylation of 4-nitrophenol with methyl chloroformate. This method is efficient, scalable, and utilizes readily available starting materials.
Causality Behind Experimental Choices:
-
Reactants : 4-Nitrophenol is selected for its hydroxyl group, which acts as the nucleophile, and for its eventual role in forming an excellent leaving group. Methyl chloroformate is a highly reactive and commercially available source of the electrophilic methoxycarbonyl group.
-
Base : A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to deprotonate the phenolic hydroxyl group of 4-nitrophenol. This in-situ formation of the 4-nitrophenoxide ion dramatically increases its nucleophilicity, enabling an efficient attack on the carbonyl carbon of methyl chloroformate. An excess of a tertiary amine base is often used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2][3]
-
Solvent : An anhydrous aprotic solvent like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate is used. These solvents are chosen because they readily dissolve the reactants but do not participate in the reaction (i.e., they are not nucleophilic). Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive methyl chloroformate.
-
Temperature : The reaction is typically initiated at a low temperature (e.g., 0 °C) by adding the chloroformate. This is a key control measure to manage the exothermic nature of the acylation, prevent side reactions, and ensure selectivity.[4] The reaction is then often allowed to warm to room temperature to ensure completion.[5]
Detailed Experimental Protocol: Synthesis of Methyl 4-Nitrophenyl Carbonate
-
Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried before use and maintained under an inert atmosphere (dry nitrogen or argon) throughout the reaction.
-
Charging Reactants : The flask is charged with 4-nitrophenol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). The mixture is stirred until the solid is fully dissolved.
-
Base Addition : Triethylamine (1.1 - 1.2 eq.) is added to the solution via syringe.
-
Cooling : The reaction flask is immersed in an ice-water bath to cool the contents to 0 °C.
-
Addition of Acylating Agent : Methyl chloroformate (1.05 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, is added dropwise from the addition funnel over 30-40 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup :
-
The reaction mixture is transferred to a separatory funnel and washed sequentially with water, 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to remove unreacted 4-nitrophenol), and finally with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
-
Purification : The resulting crude solid is purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield Methyl 4-nitrophenyl carbonate as a solid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-nitrophenyl carbonate.
PART 2: Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized product. The following data are compiled for Methyl 4-nitrophenyl carbonate.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 17175-16-5 | [Vendor Data] |
| Molecular Formula | C₈H₇NO₅ | [Vendor Data] |
| Molecular Weight | 197.15 g/mol | [Vendor Data] |
| Appearance | Off-white to light brown solid | [Vendor Data] |
| Melting Point | Data not consistently available; similar compounds like bis(4-nitrophenyl) carbonate melt at 136-144 °C.[6][7] | N/A |
| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate, Chloroform, DMSO | General Chemical Principles |
| Boiling Point | 322.7±34.0 °C (Predicted) | [Vendor Data] |
| Density | 1.357±0.06 g/cm³ (Predicted) | [Vendor Data] |
Spectroscopic Data Interpretation (Expected)
-
¹H NMR (Proton NMR) :
-
Aromatic Protons : Two doublets are expected in the aromatic region (approx. δ 7.4-8.4 ppm). The two protons ortho to the nitro group will appear as a doublet further downfield (e.g., δ 8.3 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The two protons meta to the nitro group will appear as a doublet slightly upfield (e.g., δ 7.4 ppm). They will show a characteristic coupling constant (J ≈ 9 Hz).[9]
-
Methyl Protons : A sharp singlet integrating to three protons will be observed for the methyl group (CH₃), typically in the range of δ 3.9-4.2 ppm.[12]
-
-
¹³C NMR (Carbon-13 NMR) :
-
Carbonyl Carbon : The carbonate carbonyl carbon (C=O) will appear as a singlet at approximately δ 151-155 ppm.[9]
-
Aromatic Carbons : Four distinct signals are expected for the aromatic carbons. The carbon bearing the carbonate group (ipso- to oxygen) and the carbon bearing the nitro group (ipso- to nitro) will be downfield. The two sets of equivalent CH carbons will also be present.
-
Methyl Carbon : The methyl carbon will appear as a sharp signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy :
-
C=O Stretch : A strong, sharp absorption band characteristic of the carbonate carbonyl group will be present at approximately 1770-1785 cm⁻¹.[9]
-
N-O Stretches : Two strong absorption bands for the nitro group (NO₂) will be prominent: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1345-1355 cm⁻¹.[9]
-
C-O Stretch : A strong C-O stretching band for the ester linkage is expected around 1200-1220 cm⁻¹.[9]
-
PART 3: Applications in Research and Development
The reactivity of Methyl 4-nitrophenyl carbonate is dominated by the electrophilicity of its carbonyl carbon, making it a valuable methoxycarbonylating agent.
Core Reactivity and Mechanism
The primary application involves the reaction with nucleophiles (Nu⁻), such as amines or alcohols. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable 4-nitrophenoxide anion, resulting in the formation of a new carbamate or carbonate, respectively.
Caption: General reaction mechanism with an amine nucleophile.
Key Applications
-
Synthesis of Carbamates : The reaction with primary or secondary amines provides a straightforward route to methyl carbamates. Carbamates are crucial functional groups in medicinal chemistry, often used as stable isosteres for amide bonds or as key pharmacophores in approved drugs.[13][14] This reagent offers a milder alternative to using methyl chloroformate directly with amines, especially when dealing with sensitive substrates.
-
Protecting Group Chemistry : The methoxycarbonyl (Moc) group can be used as a protecting group for amines. While not as common as Boc or Cbz, its stability profile can be advantageous in specific synthetic strategies. The use of 4-nitrophenyl carbonates as base-labile protecting groups is a well-established strategy.[1]
-
Peptide Synthesis : Activated esters and carbonates are fundamental to peptide chemistry. While bis(4-nitrophenyl) carbonate is more commonly cited as a peptide coupling reagent,[15] Methyl 4-nitrophenyl carbonate can be used to install a methoxycarbonyl group on the N-terminus of a peptide or amino acid, or in the synthesis of specialized carbamate-linked peptidomimetics.
-
Solid-Phase Synthesis : Activated carbonates are frequently attached to solid supports, like Wang resin, to act as linkers.[16] These resin-bound linkers can then react with nucleophiles (e.g., α-hydroxy acids), tethering them to the solid phase for subsequent reactions. The final product can be cleaved from the resin under specific conditions.[16]
Safety and Handling
As with all laboratory reagents, proper safety precautions are mandatory.
-
Hazards : While a specific safety data sheet (SDS) for Methyl 4-nitrophenyl carbonate is not widely available, data for analogous compounds like bis(4-nitrophenyl) carbonate indicate that it may cause skin and serious eye irritation.[10] It should be handled as a potentially harmful substance.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry place away from moisture, as it is susceptible to hydrolysis.
References
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Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
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Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]
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Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]
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Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
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Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[[double bond, length as m-dash]]O to C[[double bond, length as m-dash]]S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]
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4-Nitrophenyl Chloroformate. Synlett. Available at: [Link]
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Pluth, M. D., & McQuade, L. E. (2015). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Journal of the American Chemical Society. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. Available at: [Link]
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Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. Die Angewandte Makromolekulare Chemie. Available at: [Link]
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Bis(4-nitrophenyl)carbonate. Chem-Impex International. Available at: [Link]
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Tzani, A., et al. (2012). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. Molecules. Available at: [Link]
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Bis(4-nitrophenyl) carbonate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
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Bis(4-nitrophenyl) carbonate. Chemsrc. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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